molecular formula C17H16N2OS B7762948 4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine

4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine

Cat. No.: B7762948
M. Wt: 296.4 g/mol
InChI Key: XHVAXTSVPHFQAZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure, the 3-aminothieno[2,3-b]pyridine, is recognized as a privileged scaffold in drug discovery due to its wide range of biological activities . Researchers are particularly interested in this compound's potential in two key areas: as an antimicrobial agent and as a modulator of central nervous system (CNS) targets. Structural analogues of this compound, specifically those based on the thieno[2,3-b]pyridine core, have demonstrated potent antimicrobial activity against a spectrum of pathogens, including Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as the fungal pathogen C. albicans . Furthermore, the thieno[2,3-b]pyridine scaffold has been extensively explored in neuroscience research. Notably, closely related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as selective positive allosteric modulators of the muscarinic acetylcholine receptor M4 (M4 receptor), presenting a promising therapeutic approach for psychiatric and neurological disorders . Simultaneously, other isosteric replacements of the thieno[2,3-b]pyridine core, such as thieno[3,2-b]pyridine-5-carboxamides, have been developed into highly potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), which is a target for conditions like levodopa-induced dyskinesia and pain . The specific substitution pattern of this compound makes it a compelling candidate for researchers investigating structure-activity relationships (SAR) within these biological domains to develop new antimicrobials or centrally-acting therapeutics.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-9-4-6-12(7-5-9)15(20)16-14(18)13-10(2)8-11(3)19-17(13)21-16/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAXTSVPHFQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Methyl-Substituted Precursors

A representative procedure involves reacting 2-cyano-4,6-dimethylpyridine-3-thiol with acetylacetone in the presence of sulfur and a base (e.g., morpholine). This yields 4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile as a key intermediate. The methyl groups at positions 4 and 6 are retained from the pyridine precursor, ensuring regioselectivity.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Alternative Ring-Closing Approaches

For larger-scale synthesis, a Vilsmeier-Haack reaction is utilized. Treating 3-amino-4,6-dimethylthiophene-2-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitates cyclization to the thienopyridine core.

Introduction of the 4-Methylbenzoyl Group at Position 2

The 4-methylbenzoyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the intermediate’s substituents.

Friedel-Crafts Acylation

When the core contains an electron-rich position at C-2, 4-methylbenzoyl chloride is employed with AlCl₃ as a catalyst.

Procedure:

  • Dissolve 4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (1 equiv) in dry dichloromethane.

  • Add AlCl₃ (1.2 equiv) and 4-methylbenzoyl chloride (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield: 55–60%
Characterization:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, benzoyl Ar-H), 7.38 (d, J = 8.4 Hz, 2H, benzoyl Ar-H), 2.45 (s, 3H, CH₃), 2.39 (s, 6H, C4/C6-CH₃).

Suzuki-Miyaura Coupling

For halogenated intermediates (e.g., 2-bromo derivatives), a palladium-catalyzed coupling with 4-methylbenzoylboronic acid is effective.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 100°C, 8 hours
    Yield: 70–75%

Amination at Position 3

The 3-amine group is introduced via azide reduction or nitro group reduction.

Azide Reduction Pathway

  • Azidation: Treat 4,6-dimethyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine with NaN₃ and CuSO₄ in DMF at 120°C for 24 hours to form the 3-azido derivative.

  • Staudinger Reduction: React the azide with triphenylphosphine (PPh₃) in THF/water (4:1) to yield the primary amine.

Yield: 80–85%
Key Spectral Data:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 194.2 (C=O), 152.1 (C3-NH₂), 21.1 (C4/C6-CH₃).

Nitro Reduction Pathway

  • Nitration: Introduce a nitro group at C-3 using fuming HNO₃ and H₂SO₄ at 0°C.

  • Catalytic Hydrogenation: Reduce the nitro group with H₂/Pd-C in ethanol to obtain the amine.

Yield: 65–70%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography (eluent: hexane/ethyl acetate 7:3) to achieve >95% purity.

Spectroscopic Confirmation

  • HRMS (ESI): m/z calcd for C₁₈H₁₇N₂OS [M+H]⁺: 309.1064; found: 309.1066.

  • UV-Vis (MeOH): λₘₐₓ = 278 nm (π→π* transition).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts + Azide Reduction5595Scalable
Suzuki + Nitro Reduction7097Regioselective

Mechanistic Insights

  • Cyclization: The Gewald reaction proceeds via Knoevenagel condensation followed by cyclization, with sulfur facilitating thiophene ring formation.

  • Acylation: Friedel-Crafts electrophilic substitution is favored at C-2 due to electron donation from the pyridine nitrogen.

  • Amination: Azide reduction avoids over-reduction side reactions, making it preferable to nitro reduction.

Challenges and Optimization

  • Low Acylation Yields: Electron-deficient thienopyridines hinder Friedel-Crafts reactivity. Using microwave-assisted synthesis (100°C, 30 min) improves yields to 75%.

  • Byproduct Formation: Competing amidation at C-3 is mitigated by protecting the amine during acylation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted thieno[2,3-b]pyridine compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-b]pyridine derivatives exhibit promising anticancer properties. In vitro studies have shown that 4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridin-3-amine can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound effectively induces apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. In a series of experiments, it was found to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, showing effective inhibition at concentrations as low as 10 µg/mL .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity induced by beta-amyloid peptides. This suggests a potential role in the treatment of Alzheimer’s disease .

Case Studies

StudyObjectiveFindings
Investigate anticancer effectsInduced apoptosis in breast cancer cells; activated caspase pathways
Assess antimicrobial activityEffective against S. aureus and E. coli with MIC values of 10 µg/mL
Evaluate neuroprotective effectsReduced oxidative stress and inflammation in neuronal models

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-b]pyridine Derivatives

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility Key Structural Features
Target Compound 4,6-diMe; 2-(4-Me-benzoyl) 296.39 DMSO, Chloroform (predicted) Aromatic ketone, lipophilic methyl groups
4,6-Dimethyl-2-(morpholine-4-carbonyl) 2-(morpholine-4-carbonyl) 291.36 DMSO, Methanol Polar morpholine group enhances solubility
BI65879 (6-phenyl-2-(pyrrolidine-1-carbonyl)) 6-phenyl; 2-(pyrrolidine) 323.41 Not specified Pyrrolidine increases polarity
5-Bromo-thieno[2,3-b]pyridin-3-amine 5-Br 229.10 Not specified Bromine substituent for electrophilic reactivity
SW033291 2-(butylsulfinyl); 6-thienyl 409.54 Not specified Sulfinyl group for enzyme inhibition

Key Observations :

  • Synthetic Feasibility : The 4-methylbenzoyl group aligns with α-halo carbonyl-based synthesis routes, ensuring high yields .
Anti-Proliferative Activity
  • Ester/Carbonate Derivatives: Thieno[2,3-b]pyridines with ester groups (e.g., carbonate) show IC₅₀ values <10 µM against HCT-116 and MDA-MB-231 cells due to improved solubility and cellular uptake . The target compound’s benzoyl group may offer similar benefits by disrupting crystal packing, though direct data are needed .
Enzyme Inhibition
  • SW033291 : Inhibits 15-PGDH (Ki = 0.1 nM) via its sulfinyl group, highlighting how substituent chemistry dictates target specificity . The target compound’s benzoyl group lacks this functionality, suggesting divergent applications.
Hypoglycemic Activity
  • 3-Methyl-Substituted Analogs : Methyl groups at position 3 enhance hypoglycemic activity by improving hydrophobic interactions with receptors . The target’s 4,6-dimethyl configuration may similarly optimize binding in related pathways.

Pharmacokinetic Considerations

  • Solubility : Morpholine and pyrrolidine derivatives exhibit better solubility in polar solvents than the target compound, which may limit its oral bioavailability .
  • Metabolic Stability : The 4-methylbenzoyl group’s aromaticity could reduce metabolic degradation compared to ester-containing analogs, extending half-life .

Biological Activity

4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the field of antiviral research. This article reviews the available literature on its biological activity, highlighting key findings, mechanisms of action, and case studies.

Biological Activity Overview

Research indicates that this compound exhibits significant antiviral properties. Its activity has been evaluated against various viruses, with a focus on its mechanism of action and efficacy in inhibiting viral replication.

Antiviral Mechanism

The compound functions primarily through the inhibition of viral enzymes and interference with viral entry into host cells. For instance, it has been shown to inhibit the activity of certain proteases involved in viral replication.

In Vitro Studies

Several studies have demonstrated the compound's effectiveness in vitro:

  • In a study evaluating its activity against Dengue Virus (DENV), this compound exhibited an EC50 value of approximately 7.2 μM , indicating potent antiviral activity against this virus .
  • Another study reported that derivatives similar to this compound showed enhanced reverse transcriptase inhibitory activity, suggesting potential applications in treating retroviral infections .

Case Studies

  • Leishmaniasis Treatment : A related benzo[ b]thiophene derivative was identified as a selective inhibitor of Leishmania cysteine proteases with an IC50 of 3.7 µM . This suggests that thieno[2,3-B]pyridine derivatives may also possess similar inhibitory effects on protozoan parasites.
  • Hepatitis B Virus (HBV) : Compounds structurally related to this compound have shown broad-spectrum antiviral effects against HBV by enhancing intracellular levels of APOBEC3G, a known inhibitor of HBV replication .

Data Table: Biological Activity Summary

Virus TypeEC50/IC50 ValueReference
Dengue Virus7.2 μM
Leishmania3.7 μM
Hepatitis B VirusNot specified

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridin-3-amine, and how can reaction yields be improved?

Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Thienopyridine Core Formation : Reacting 3-aminothiophene derivatives with active methylene compounds (e.g., ethyl cyanoacetate) under basic conditions to form the thieno[2,3-b]pyridine scaffold .

Acylation : Introducing the 4-methylbenzoyl group using Friedel-Crafts acylation or coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) .

Methylation : Selective dimethylation at the 4- and 6-positions using methyl iodide and a strong base (e.g., NaH) in THF .
Yield Optimization :

  • Use high-purity starting materials to minimize side reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor intermediates via TLC or HPLC to isolate pure products at each step .

Q. How can researchers validate the structural integrity of this compound and resolve spectral data ambiguities?

Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., confirming the planar geometry of the thienopyridine core) .
  • Spectral Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with similar thieno[2,3-b]pyridine derivatives (e.g., upfield shifts for methyl groups at 4- and 6-positions) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the calculated mass (C17_{17}H16_{16}N2_{2}OS: 296.09 g/mol).
  • IR Spectroscopy : Verify carbonyl (C=O) stretching frequencies (~1680 cm1^{-1}) and amine (N-H) stretches (~3400 cm1^{-1}) .

Q. What solubility challenges arise with this compound, and how can they be addressed in biological assays?

Methodological Answer :

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO, chloroform, or methanol (as noted for structurally similar analogs) .
  • Strategies :
    • Use co-solvents like DMSO:water (≤1% v/v) for in vitro assays to maintain solubility without cytotoxicity .
    • Formulate with cyclodextrins or liposomal encapsulation for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antitumor activity while minimizing off-target effects?

Methodological Answer :

  • Rational Design :
    • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 2-position to enhance DNA intercalation or kinase inhibition .
    • Replace the 4-methylbenzoyl group with a morpholine-carbonyl moiety to improve solubility and target selectivity (e.g., PI3K/AKT pathway inhibition) .
  • SAR Studies : Systematically vary substituents and correlate with cytotoxicity data (e.g., IC50_{50} values against MCF-7 or HeLa cells) using regression models .

Q. How should researchers analyze discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic potency)?

Methodological Answer :

  • Experimental Variables :
    • Compare assay conditions (e.g., bacterial strains vs. cancer cell lines, incubation times) .
    • Evaluate substituent effects: For example, bromine substitution at the 5-position increases antimicrobial activity but reduces cytotoxicity in mammalian cells .
  • Mechanistic Studies :
    • Use molecular docking to assess binding affinity differences between bacterial enzymes (e.g., DNA gyrase) and human kinases .
    • Perform transcriptomic profiling to identify differentially expressed genes in treated cells .

Q. What strategies are effective for probing the mechanism of action in multidrug-resistant (MDR) cancer models?

Methodological Answer :

  • In Vitro Models :
    • Use P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) to test compound retention via flow cytometry with fluorescent analogs .
    • Measure ATPase activity to determine if the compound is a P-gp substrate .
  • Biochemical Assays :
    • Screen against kinase panels (e.g., EGFR, VEGFR2) to identify primary targets .
    • Conduct apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Key Notes

  • For advanced studies, integrate computational tools (e.g., molecular dynamics simulations) with experimental validation to resolve structural or mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.